Cas no 769-20-0 (6-Amino-7-bromobenzothiazole)

6-Amino-7-bromobenzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 6-Amino-7-bromobenzothiazole
- 6-Benzothiazolamine,7-bromo-
- 7-bromo-1,3-benzothiazol-6-amine
- 6-amino-7-bromo-1,3-benzothiazole
- 7-Brom-benzothiazol-6-ylamin
- 7-Bromo-6-aminobenzothiazole
- 7-bromo-benzothiazol-6-ylamine
- 6-AMINO-7-BROMO-BENZOTHIAZOLE
- 7-bromobenzo[d]thiazol-6-amine
- 7-Bromobenzothiazole-6-amine
- 6-Benzothiazolamine, 7-bromo-
- NXVRHVCMVAAPCY-UHFFFAOYSA-N
- FCH1335207
- SY033683
- AX8159192
- ST2412175
- AKOS015854749
- EN300-265872
- 769-20-0
- SCHEMBL659672
- DS-11088
- AMY27003
- DTXSID60405734
- MFCD03426350
- FT-0767201
- Z1269244230
- CS-D1636
- DB-075211
-
- MDL: MFCD03426350
- Inchi: 1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2
- InChI Key: NXVRHVCMVAAPCY-UHFFFAOYSA-N
- SMILES: BrC1=C(C([H])=C([H])C2=C1SC([H])=N2)N([H])[H]
Computed Properties
- Exact Mass: 227.93600
- Monoisotopic Mass: 227.93568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 67.2
Experimental Properties
- Density: 1.836±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 123 ºC
- Boiling Point: 359.3°C at 760 mmHg
- Flash Point: 171.1°C
- Refractive Index: 1.783
- Solubility: Slightly soluble (11 g/l) (25 º C),
- PSA: 67.15000
- LogP: 3.22220
6-Amino-7-bromobenzothiazole Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
6-Amino-7-bromobenzothiazole Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Amino-7-bromobenzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155298-1g |
6-Amino-7-bromobenzothiazole |
769-20-0 | 98% | 1g |
$*** | 2023-05-29 | |
abcr | AB168358-250 mg |
6-Amino-7-bromo-benzothiazole; . |
769-20-0 | 250 mg |
€125.10 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1046723-1g |
6-Amino-7-bromobenzothiazole |
769-20-0 | 98% | 1g |
$105 | 2024-06-07 | |
eNovation Chemicals LLC | Y1046723-10g |
6-Amino-7-bromobenzothiazole |
769-20-0 | 98% | 10g |
$460 | 2024-06-07 | |
eNovation Chemicals LLC | D405015-10g |
6-AMINO-7-BROMO-BENZOTHIAZOLE |
769-20-0 | 95% | 10g |
$1200 | 2024-06-05 | |
Enamine | EN300-265872-0.5g |
7-bromo-1,3-benzothiazol-6-amine |
769-20-0 | 95.0% | 0.5g |
$66.0 | 2025-03-20 | |
Enamine | EN300-265872-10g |
7-bromo-1,3-benzothiazol-6-amine |
769-20-0 | 95% | 10g |
$440.0 | 2023-09-13 | |
Chemenu | CM155298-25g |
6-Amino-7-bromobenzothiazole |
769-20-0 | 98% | 25g |
$*** | 2023-05-29 | |
Apollo Scientific | OR480519-1g |
7-bromo-1,3-benzothiazol-6-amine |
769-20-0 | 98% | 1g |
£127.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP616-200mg |
6-Amino-7-bromobenzothiazole |
769-20-0 | 98% | 200mg |
203.0CNY | 2021-08-05 |
6-Amino-7-bromobenzothiazole Related Literature
-
1. Physical properties and chemical reactivity of 8-(methylthio)hypoxanthinesFelix Bergmann,Gou Wei Chen,Miriam Rahat J. Chem. Soc. Perkin Trans. 1 1976 90
Additional information on 6-Amino-7-bromobenzothiazole
Comprehensive Guide to 6-Amino-7-bromobenzothiazole (CAS No. 769-20-0): Properties, Applications, and Industry Insights
6-Amino-7-bromobenzothiazole (CAS No. 769-20-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This benzothiazole derivative features a unique molecular structure combining an amino group (-NH2) and a bromine atom at the 6 and 7 positions, respectively, making it a versatile intermediate for synthesizing more complex molecules. Its chemical formula C7H5BrN2S and molecular weight of 229.10 g/mol position it as a valuable building block in organic chemistry.
Recent studies highlight the growing demand for halogenated benzothiazoles like 6-Amino-7-bromobenzothiazole in drug discovery programs. The compound's ability to serve as a precursor for kinase inhibitors and fluorescence probes aligns with current trends in targeted cancer therapies and diagnostic imaging. Researchers are particularly interested in its potential to modify electron transport properties in optoelectronic materials, a hot topic in renewable energy applications.
The synthesis of CAS 769-20-0 typically involves bromination of 6-aminobenzothiazole under controlled conditions. Advanced purification methods such as column chromatography or recrystallization ensure high purity (>98%), which is critical for pharmaceutical applications. Analytical characterization via HPLC, NMR, and mass spectrometry confirms the compound's structural integrity, addressing quality concerns frequently raised by industrial buyers.
From an industrial perspective, 6-Amino-7-bromo benzothiazole finds applications in: OLED materials development (due to its electron-withdrawing properties), agrochemical intermediates (for crop protection chemicals), and corrosion inhibitors (in specialty coatings). The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature processes, a feature often queried in technical datasheet requests.
Environmental and safety considerations for handling 769-20-0 follow standard laboratory protocols. While not classified as hazardous under GHS criteria, proper PPE (gloves, goggles) is recommended during manipulation. Storage in amber glass containers under inert atmosphere preserves stability, addressing common storage-related search queries from procurement specialists.
The global market for amino-bromobenzothiazole derivatives is projected to grow at 6.2% CAGR (2023-2030), driven by increased R&D investment in small molecule therapeutics and advanced materials. Patent analysis reveals over 120 recent applications mentioning this scaffold, particularly in EGFR inhibitor formulations and photovoltaic materials – two areas generating substantial online search traffic among researchers.
For analytical chemists, the UV-Vis spectrum of 6-Amino-7-bromobenzothiazole shows characteristic absorption at 320-350 nm (in methanol), useful for quantification. The proton NMR displays distinctive peaks at δ 7.8 ppm (aromatic H) and δ 5.2 ppm (amino protons), information frequently sought in spectroscopy forums. These spectral properties enable precise quality control in manufacturing settings.
Emerging applications in bioimaging probes leverage the compound's ability to form stable metal complexes with lanthanides. This addresses the rising interest in theranostic agents (therapy + diagnosis) visible in recent PubMed search trends. Modified versions of this core structure show promise in Alzheimer's disease research by inhibiting β-amyloid aggregation, a hot topic in neurological drug development.
Supply chain data indicates that CAS 769-20-0 is primarily manufactured in GMP-compliant facilities in Europe and Asia, with lead times of 4-6 weeks for custom quantities. Technical bulletins emphasize the importance of residual solvent analysis (especially DMF and DMSO) when specifying pharmaceutical-grade material, a key consideration for formulators searching for API intermediates.
Future research directions for 6-Amino-7-bromobenzothiazole include exploration as a covalent inhibitor warhead in PROTAC design and as a ligand in transition metal catalysis. These cutting-edge applications correspond with the 300% increase in "benzothiazole drug design" Google Scholar citations since 2020, reflecting the scientific community's growing engagement with this chemical scaffold.
769-20-0 (6-Amino-7-bromobenzothiazole) Related Products
- 2219408-09-8((9H-fluoren-9-yl)methyl N-({octahydrocyclopentabpyrrol-3a-yl}methyl)carbamate)
- 118449-37-9(7-chloro-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)
- 2201575-21-3(N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-(trifluoromethyl)pyrimidin-4-amine)
- 2103659-19-2(N-{1-4-(hydroxymethyl)piperidin-1-yl-4-methyl-1-oxopentan-2-yl}prop-2-enamide)
- 2877654-79-8(N-cyclopropyl-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide)
- 1511468-75-9(5-bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one)
- 1522792-11-5(Methyl 5-bromo-2-chloro-3-fluorobenzoate)
- 1217711-72-2((S)-alpha-(2-thiophenylmethyl)-proline-HCl)
- 211676-91-4(Diamylammonium Acetate (ca.0.5mol/LinWater)Ion-PairReagentforLC-MS)
- 2167358-26-9(5'-bromo-7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one)
